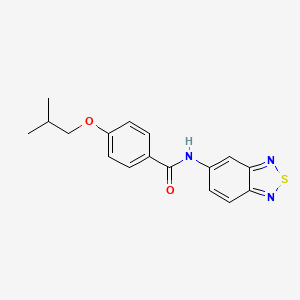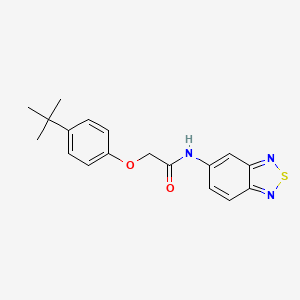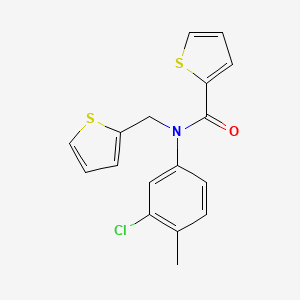![molecular formula C23H38N2O2 B11322752 N-{2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}-3-(morpholin-4-yl)propan-1-amine](/img/structure/B11322752.png)
N-{2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}-3-(morpholin-4-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ETHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE is a complex organic molecule that features a combination of oxane and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ETHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the oxane ring, followed by the introduction of the dimethyl and methylphenyl groups. The morpholine moiety is then attached through a series of substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is essential to achieve high throughput and minimize waste.
Chemical Reactions Analysis
Types of Reactions
{2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ETHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives, while reduction can lead to the formation of simpler amine compounds.
Scientific Research Applications
{2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ETHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which {2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ETHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Compounds such as {2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ETHYL}[3-(PYRROLIDIN-4-YL)PROPYL]AMINE and {2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ETHYL}[3-(PIPERIDIN-4-YL)PROPYL]AMINE exhibit similar structural features but differ in their specific functional groups.
{2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ETHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE: shares similarities with other oxane and morpholine derivatives.
Uniqueness
The uniqueness of {2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ETHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE lies in its specific combination of oxane and morpholine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H38N2O2 |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
N-[2-[2,2-dimethyl-4-(4-methylphenyl)oxan-4-yl]ethyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C23H38N2O2/c1-20-5-7-21(8-6-20)23(10-16-27-22(2,3)19-23)9-12-24-11-4-13-25-14-17-26-18-15-25/h5-8,24H,4,9-19H2,1-3H3 |
InChI Key |
YSJQWRGABJJOQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCOC(C2)(C)C)CCNCCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11322670.png)
![Methyl 4-{2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B11322677.png)
![(2E)-3-(4-methoxyphenyl)-1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B11322686.png)
![N-(5-Chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}propanamide](/img/structure/B11322692.png)


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11322714.png)
![2-(4-ethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11322721.png)
![2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide](/img/structure/B11322724.png)
![N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide](/img/structure/B11322729.png)
![(2-Methylphenyl){4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11322731.png)

![N-(4-Fluorophenyl)-N-[(5-{[2-(morpholin-4-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide](/img/structure/B11322734.png)
![{1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone](/img/structure/B11322758.png)
